molecular formula C6H8Na2O8 B12093893 Disodium;2,3,4,5-tetrahydroxyhexanedioate

Disodium;2,3,4,5-tetrahydroxyhexanedioate

Cat. No.: B12093893
M. Wt: 254.10 g/mol
InChI Key: IDAGXRIGDWCIET-UHFFFAOYSA-L
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Description

Disodium;2,3,4,5-tetrahydroxyhexanedioate, also known as disodium D-glucarate, is a chemical compound with the molecular formula C₆H₈Na₂O₈. It is a disodium salt of D-glucaric acid, which is a naturally occurring substance found in various fruits and vegetables. This compound is known for its potential health benefits and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium;2,3,4,5-tetrahydroxyhexanedioate can be synthesized through the neutralization of D-glucaric acid with sodium hydroxide. The reaction typically involves dissolving D-glucaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade D-glucaric acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Disodium;2,3,4,5-tetrahydroxyhexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, ethers, and alcohol derivatives of this compound. These products have diverse applications in different fields .

Mechanism of Action

The mechanism of action of disodium;2,3,4,5-tetrahydroxyhexanedioate involves its ability to chelate metal ions and participate in redox reactions. It targets various molecular pathways, including those involved in detoxification and antioxidant defense. The compound’s chelating properties allow it to bind to metal ions, facilitating their removal from the body or preventing their participation in harmful reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;2,3,4,5-tetrahydroxyhexanedioate is unique due to its natural occurrence and potential health benefits. Unlike other synthetic chelating agents, it is derived from naturally occurring D-glucaric acid, making it a more environmentally friendly option .

Properties

IUPAC Name

disodium;2,3,4,5-tetrahydroxyhexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAGXRIGDWCIET-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Na2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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